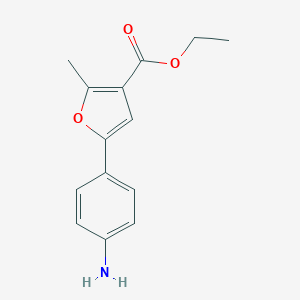

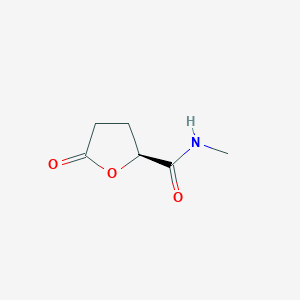

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Overview

Description

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, or 5-APM-3-F for short, is a synthetic molecule that has been widely studied for its potential applications in a variety of scientific fields. It is a furoate ester with a molecular weight of 225.28 g/mol and a melting point of 171-173°C. It has been used in organic synthesis, biochemistry, drug discovery, and materials science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-APM-3-F.

Scientific Research Applications

Synthesis and Glycosidase Inhibitory Activities

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate derivatives have been explored for their potential in inhibiting glycosidases, offering a pathway for the development of selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase. The derivatives demonstrate significant inhibitory activity, marking them as promising leads for therapeutic interventions in diseases related to enzyme dysfunction. The synthesis of these compounds involves the Garcia-Gonzalez reaction, highlighting the chemical versatility and potential biomedical applications of this compound in developing selective enzyme inhibitors (Moreno‐Vargas et al., 2003).

Chemical Transformations and Heteroarylations

Research into the chemical properties of this compound-related compounds has led to insights into their reactivity and potential for forming biheteroaryls through direct heteroarylations. Such studies provide a foundation for synthesizing complex organic molecules that could have applications in material science and drug development. This research underscores the compound's role in facilitating novel organic reactions and synthesizing new materials (Fu et al., 2012).

Renewable PET Synthesis

Investigations into the use of this compound derivatives in the production of biobased terephthalic acid precursors for renewable PET synthesis highlight the environmental applications of this chemical. By catalyzing Diels–Alder and dehydrative aromatization reactions with ethylene, researchers aim to create sustainable pathways for producing materials traditionally derived from fossil fuels. This approach not only diversifies the applications of this compound but also contributes to the development of green chemistry solutions for material production (Pacheco et al., 2015).

Mechanism of Action

Target of Action

It’s structurally similar to 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, which targets the camp-specific 3’,5’-cyclic phosphodiesterase 4d in humans .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Given its potential target, it may be involved in modulating the camp signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Factors such as solubility, stability, and permeability can significantly influence these properties .

Result of Action

Based on its potential target, it may modulate the activity of camp-specific 3’,5’-cyclic phosphodiesterase 4d, thereby influencing cellular processes regulated by the camp signaling pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s fluorescence properties suggest that its environment can influence its spectral characteristics .

Biochemical Analysis

Biochemical Properties

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXMKJYQNXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372458 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175276-70-7 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)

![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)

![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)